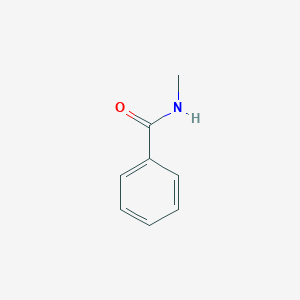

N-Methylbenzamide

Beschreibung

Significance of Substituted Amides in Organic Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded directly to a nitrogen atom. solubilityofthings.com They are formed from carboxylic acids where the hydroxyl group is replaced by an amine group. solubilityofthings.com Substituted amides, where one or both hydrogen atoms on the nitrogen are replaced by alkyl or aryl groups, are particularly important. fiveable.mecuny.edu The presence of the N-substituent significantly influences the amide's reactivity, affecting the basicity of the nitrogen atom and introducing steric hindrance that can impact reaction rates and selectivity. fiveable.me

Amide linkages are crucial in biological systems, forming the backbone of proteins through peptide bonds, which are essentially amide bonds linking amino acids. solubilityofthings.comlibretexts.orglibretexts.org In organic synthesis, N-substituted amides serve as versatile intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me Their ability to undergo reactions like nucleophilic acyl substitution allows for the introduction of new functional groups and the construction of diverse molecular architectures. fiveable.me

Academic Importance of N-Methylbenzamide as a Model Compound

This compound serves as a valuable model compound in academic research for investigating the chemical and physical properties of N-substituted benzamides. Its relatively simple structure, while still incorporating both an aromatic ring and a substituted amide, allows for detailed study of phenomena such as hydrogen bonding, solubility, and spectroscopic characteristics. solubilityofthings.com Studies on this compound and its derivatives contribute to a broader understanding of how substituents affect the behavior of amide groups and aromatic systems. For instance, research has explored the crystal structures of substituted N-methylbenzamides to understand intermolecular interactions and packing arrangements. researchgate.netnih.govnih.gov The dihedral angle between the amide group and the benzene (B151609) ring is a key structural parameter studied in these investigations. researchgate.netnih.govnih.gov

Overview of Research Domains Pertaining to this compound

Research involving this compound spans several domains:

Synthesis and Reaction Methodology: this compound is used as a starting material or intermediate in the synthesis of various organic compounds. chemicalbook.com Studies focus on developing efficient routes for its synthesis and exploring its reactivity in different transformations, such as metalation and subsequent reactions with electrophiles to form ortho-substituted derivatives. acs.org It has also been used in studies involving C-H activation and borylation reactions. researchgate.netresearchgate.net

Structural and Spectroscopic Studies: Investigations into the crystal structure and spectroscopic properties (like NMR and mass spectrometry) of this compound and its derivatives provide insights into their molecular geometry, electronic structure, and intermolecular interactions. solubilityofthings.comresearchgate.netnih.govnih.gov

Biological Activity and Medicinal Chemistry: While dosage and adverse effects are excluded, research explores the potential biological activities of this compound and related benzamides. This includes studies on their role as potential inhibitors in enzymatic reactions and their interactions with biological macromolecules. ontosight.ai this compound has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A). fishersci.camedchemexpress.comsigmaaldrich.com It has also shown anti-cancer activity in research studies. medchemexpress.com Furthermore, it has been used as a model substrate in studies investigating metabolic conversions. nih.gov

Solubility Studies: The solubility characteristics of this compound in various solvents are important for its applications in synthesis and analytical techniques like spectroscopy and chromatography. chemicalbook.comsolubilityofthings.com Its polarity due to the amide group facilitates solubility in polar solvents like water, methanol (B129727), and ethanol (B145695), while the hydrophobic aromatic ring leads to lower solubility in nonpolar solvents. solubilityofthings.com

These research areas highlight the multifaceted nature of this compound as a subject of scientific inquiry, contributing to both fundamental organic chemistry knowledge and potential applied uses.

Key Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NO | scbt.comfishersci.caontosight.ai |

| Molecular Weight | 135.16 g/mol | scbt.comfishersci.caontosight.ai |

| CAS Number | 613-93-4 | scbt.comfishersci.caontosight.ai |

| Melting Point | 76-78 °C | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 167 °C at 11 mmHg | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| State | Solid (white crystalline) | solubilityofthings.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in ethanol, methanol, water | solubilityofthings.comsigmaaldrich.comsigmaaldrich.com |

Crystal Structure Data Example (for a related compound, 4-Hydroxy-N-methylbenzamide)

While direct crystal structure data for this compound was not found in the search results, data for a related compound, 4-Hydroxy-N-methylbenzamide (C8H9NO2), illustrates the type of detailed structural information obtained in research. researchgate.netnih.govresearchgate.net

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | researchgate.netnih.gov |

| Molecular Weight (Mr) | 151.16 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | Cc | researchgate.net |

| a | 13.576 (3) Å | researchgate.netnih.gov |

| b | 16.964 (3) Å | researchgate.netnih.gov |

| c | 11.025 (2) Å | researchgate.netnih.gov |

| β | 120.11 (3)° | researchgate.netnih.gov |

| Volume (V) | 2196.5 (10) ų | researchgate.netnih.gov |

| Z | 12 | researchgate.netnih.gov |

| Temperature (T) | 100 K | researchgate.netnih.gov |

| Radiation | Mo Kα | researchgate.netnih.gov |

| Dihedral Angle (Amide-Benzene) | 3.0-4.0° (approx.) | researchgate.netnih.gov |

Note: The crystal structure data provided is for 4-Hydroxy-N-methylbenzamide as an example of the type of data available for substituted benzamides in crystallographic studies. researchgate.netnih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCHARWOCKOHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025570 | |

| Record name | N-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline] | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00052 [mmHg] | |

| Record name | N-Methylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-93-4 | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3ED781E08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180 °F (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for N Methylbenzamide and Its Derivatives

Established Synthetic Routes for N-Methylbenzamide Elaboration

Traditional methods for synthesizing this compound often rely on the formation of an amide bond from carboxylic acid derivatives. These routes are well-established and widely used in both laboratory and industrial settings.

Amidation Reactions from Benzoic Acid Precursors

A direct and common approach to synthesizing this compound involves the amidation of benzoic acid or its esters. One patented method describes the synthesis from methyl benzoate, the methyl ester of benzoic acid. In this process, methyl benzoate is reacted with an overstoichiometric amount of methylamine in the presence of methanol (B129727). The reaction is typically carried out at temperatures between 60 and 150°C under pressures of 2 to 12 bar. acs.org Using an excess of methylamine, preferably 0.5 to 2 moles per mole of ester, ensures the complete conversion to this compound. acs.org This method is valued for its directness and the high purity of the resulting product, which often crystallizes as a colorless solid and can be used in subsequent reactions without extensive purification. acs.org

| Parameter | Value | Reference |

| Starting Material | Methyl Benzoate | acs.org |

| Reagent | Methylamine (excess) | acs.org |

| Solvent | Methanol | acs.org |

| Temperature | 60 - 150 °C | acs.org |

| Pressure | 2 - 12 bar | acs.org |

Synthesis via Acid Chloride Intermediates

A highly effective and common two-step method for preparing this compound involves the use of an acid chloride intermediate. In the first step, benzoic acid is converted to benzoyl chloride. This is typically achieved by reacting benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

Once the benzoyl chloride is formed, it is then reacted with methylamine to yield this compound. The reaction is a nucleophilic acyl substitution where the methylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride. A base, such as triethylamine (Et₃N) or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. This method is advantageous due to the high reactivity of acid chlorides, which allows the reaction to proceed rapidly and often with high yields at low temperatures.

Strategies Employing Organometallic Reagents

Organometallic reagents, known for their potent nucleophilicity, provide an alternative route for the synthesis of amides. A relevant strategy for forming the this compound structure involves the reaction of a phenyl-based organometallic compound with a methyl-containing electrophile that can generate the amide linkage.

For instance, a Grignard reagent such as phenylmagnesium bromide (PhMgBr) can be reacted with methyl isocyanate (CH₃NCO). In this reaction, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate, upon acidic workup, yields the final this compound product. Organometallic reagents like organolithiums and Grignard reagents are strong bases, necessitating anhydrous conditions to prevent them from being quenched by protic solvents like water.

Catalytic Synthesis Protocols Involving this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic protocols have been developed for the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Amidation Reactions

Transition metals are powerful catalysts for forming carbon-nitrogen bonds. Various protocols have been developed for the synthesis of benzamides using catalysts based on metals like nickel and cobalt.

One example involves a nickel-catalyzed cross-coupling reaction. In this method, an aryl bromide (e.g., bromobenzene) is coupled with N-methylformamide in the presence of a nickel catalyst, such as a complex formed from Nickel(II) acetate (Ni(OAc)₂·4H₂O) and a phosphite ligand. The reaction is typically conducted at elevated temperatures (e.g., 110°C) with a base like sodium methoxide (NaOMe).

Another approach is the cobalt-catalyzed N-methylation of benzamide (B126) using methanol as the methyl source. An in-situ generated cobalt catalyst can effectively transform various amides into their N-methylated counterparts with high yields. Control experiments suggest the involvement of an active cobalt(I) hydride species in this transformation.

| Catalyst System | Reactants | Key Conditions | Reference |

| Ni(OAc)₂·4H₂O / Phosphite | Aryl Bromide, N-methylformamide | 110°C, NaOMe | |

| In-situ generated Cobalt | Benzamide, Methanol | 150°C |

Heterogeneous Catalysis in Transamidation Reactions (e.g., Al₂O₃)

Transamidation, the reaction between an amide and an amine to form a new amide, offers a pathway for modifying existing amide structures. The use of heterogeneous catalysts in these reactions is particularly advantageous as it simplifies catalyst separation and recycling.

Aluminum oxide (Al₂O₃), or alumina, has been identified as an efficient, reusable, and inexpensive heterogeneous catalyst for the transamidation of secondary amides. acs.orgorgsyn.org In this context, this compound itself can serve as a starting material to be converted into other amides. The reaction involves heating this compound with a different primary or secondary amine in the presence of Al₂O₃. orgsyn.org

Alumina is an amphoteric catalyst; its Lewis acidic sites (Al³⁺) activate the carbonyl group of the amide, while its basic sites (O²⁻) interact with the N-H bond, facilitating the C-N bond cleavage. orgsyn.org This catalytic method has been successfully used for the transamidation of this compound with various aliphatic and aromatic amines, such as n-octylamine and aniline, in a suitable solvent like triethylamine at around 100°C. orgsyn.orgorgsyn.org The catalyst can be recovered by simple centrifugation and reused multiple times without a significant loss of activity. acs.orgorgsyn.org

| Catalyst | Reaction Type | Substrate | Reagent | Temperature | Reference |

| Aluminum Oxide (Al₂O₃) | Transamidation | This compound | n-octylamine, aniline, etc. | 100 °C | orgsyn.org |

Green and Sustainable Catalytic Methods for N-Alkylation and N-Methoxymethylation

The development of environmentally benign and efficient catalytic systems for the N-alkylation and N-methoxymethylation of amides is a significant area of research. These methods aim to replace traditional multi-step protocols that often rely on toxic reagents.

A noteworthy advancement is the use of a manganese(I) catalyst for the methoxymethylation of primary amides with methanol, which serves as both the methoxymethylating agent and the solvent. rsc.orgrsc.org This process is highly selective and proceeds with the liberation of dihydrogen gas as the only byproduct, representing a green and atom-economical approach. rsc.orgdntb.gov.ua This method is the first to report the synthesis of N-(methoxymethyl)benzamide derivatives through an interrupted borrowing hydrogen (IBH) strategy. rsc.orgrsc.org The reaction demonstrates a broad substrate scope and good tolerance for various functional groups. rsc.org

For N-alkylation, a selective Hofmann N-alkylation reaction has been developed for less nucleophilic amines and amides using catalytic amounts of alkyl halides in the presence of alcohols. rsc.org This method avoids the need for large quantities of bases and alkyl halides, generating water as the sole byproduct. rsc.org Mechanistic studies suggest that the alkyl halides act as key intermediates that are regenerated within the catalytic cycle. rsc.org

Transition metal-free alternatives have also emerged, such as an aldehyde-catalyzed dehydrative N-alkylation of amides and amines with alcohols. dntb.gov.ua In contrast to borrowing hydrogen strategies that require transition metal catalysts for alcohol activation, this method utilizes an external aldehyde for the same purpose. dntb.gov.ua

Furthermore, various transition metal catalysts, including iridium, ruthenium, and palladium, have been employed for the N-alkylation of amides with alcohols via the borrowing hydrogen or hydrogen autotransfer approach. researchgate.netresearchgate.netnih.gov These methods are atom-economical and offer a green alternative to traditional alkylation techniques. For instance, a robust ruthenium-catalyzed methodology allows for the direct N-alkylation of α-amino acid esters and amides with alcohols, demonstrating high retention of stereochemical integrity. nih.gov

Table 1: Comparison of Green Catalytic Methods for N-Alkylation and N-Methoxymethylation

| Method | Catalyst | Alkylating/Methoxymethylating Agent | Key Features | Byproduct |

|---|---|---|---|---|

| Methoxymethylation | Manganese(I) | Methanol | Highly selective, broad substrate scope, Interrupted Borrowing Hydrogen (IBH) strategy rsc.orgrsc.org | Dihydrogen gas rsc.org |

| Hofmann N-alkylation | Catalytic alkyl halides | Alcohols | Avoids large amounts of bases and alkyl halides, regenerable catalyst rsc.org | Water rsc.org |

| Dehydrative N-alkylation | Aldehyde (Transition metal-free) | Alcohols | Simple and effective alcohol activation without transition metals dntb.gov.ua | Water |

| N-alkylation | Iridium, Ruthenium, Palladium complexes | Alcohols | Atom-economical, Borrowing Hydrogen/Hydrogen Autotransfer mechanism researchgate.netresearchgate.netnih.gov | Water researchgate.net |

Stereoselective and Asymmetric Synthesis of this compound Analogues

The synthesis of chiral benzamide derivatives is of great interest due to their prevalence in bioactive molecules. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution.

One successful approach involves the use of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts, which contain both amino and urea functional groups within a chiral scaffold, can cooperatively activate the nucleophile and electrophile, enabling stereoselective reactions such as aromatic electrophilic bromination to construct axial chirality with moderate to good enantioselectivities. nih.gov

Asymmetric synthesis has also been applied to produce this compound analogues that act as potent neurokinin-2 (NK₂) receptor antagonists. nih.gov This work involved the design and synthesis of a series of substituted this compound analogues derived from the known antagonist SR 48,968. nih.gov

The broader field of asymmetric synthesis of chiral amides has seen significant progress, with various strategies being developed to address the challenges of controlling stereochemistry. researchgate.net The use of racemization-free coupling reagents is a key development in the synthesis of chiral amides and peptides, offering a greener alternative to traditional methods that may require toxic and costly reagents. rsc.org These reagents help to preserve the stereochemical integrity of the amino acid precursors during amide bond formation. rsc.org

Table 2: Asymmetric Synthetic Strategies for Chiral Benzamide Derivatives

| Strategy | Catalyst/Reagent | Type of Chirality | Key Features |

|---|---|---|---|

| Organocatalysis | Bifunctional organocatalysts (amino and urea groups) nih.gov | Axial | Enantioselective construction of axially chiral compounds via electrophilic aromatic halogenation nih.gov |

| Substrate-derived | Asymmetric synthesis from a known chiral antagonist nih.gov | Central | Preparation of potent neurokinin-2 (NK₂) receptor antagonists nih.gov |

| Reagent-controlled | Racemization-free coupling reagents rsc.org | Central | Preserves stereochemical integrity during amide bond formation, greener alternative rsc.org |

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of this compound derivatives with specific functional groups allows for the fine-tuning of their chemical and biological properties. This section covers methods for preparing N-halogenated, N-methoxy-N-methylated, and hydroxylated analogues.

N-chloroamides are versatile reagents in organic synthesis. Several methods have been developed for their preparation. A combination of Oxone® and sodium chloride supported on wet alumina provides a method for the N-chlorination of amides, lactams, and carbamates in good yields. unich.it The reaction proceeds through the in-situ generation of a chlorinating species from the oxidation of the chloride anion by monopersulfate. unich.it

Another approach involves the use of inexpensive and stable calcium hypochlorite on moist alumina, which allows for the smooth and efficient N-chlorination of various amides, carbamates, and lactams. organic-chemistry.orgresearchgate.net Trichloroisocyanuric acid (TCICA) in methanol has also been established as an effective reagent for the conversion of amides to N-chloroamides. sciencemadness.org The reaction is generally fast and provides the products in high purity after a simple workup. sciencemadness.org The kinetics and mechanisms of the reactions of chlorine with various amides, including benzamide and this compound, have also been investigated, revealing that hypochlorite is the dominant reacting species. epfl.ch

Table 3: Reagents for the Preparation of N-Chloroamides

| Reagent(s) | Substrates | Key Features |

|---|---|---|

| Oxone®, Sodium Chloride on wet Alumina unich.it | Amides, lactams, carbamates | Good yields, in-situ generation of chlorinating species unich.it |

| Calcium Hypochlorite on moist Alumina organic-chemistry.orgresearchgate.net | Amides, carbamates, lactams | Inexpensive, stable, smooth and efficient reaction researchgate.net |

| Trichloroisocyanuric Acid (TCICA) in Methanol sciencemadness.org | Amides | Stable solid reagent, fast reaction, high purity of products sciencemadness.org |

| Chlorine epfl.ch | Amides | Hypochlorite is the dominant reacting species epfl.ch |

N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly valuable intermediates in organic synthesis. orientjchem.orgsemanticscholar.org Their primary application is in the preparation of ketones from carboxylic acids. tcichemicals.com The reaction of a Weinreb amide with an organolithium or Grignard reagent forms a stable chelated intermediate that, upon acidic workup, yields a ketone. tcichemicals.comrsc.org This prevents the over-addition of the organometallic reagent, which is a common side reaction with other carboxylic acid derivatives. orientjchem.org

The synthesis of Weinreb amides can be achieved through various methods, often starting from carboxylic acids. orientjchem.org One common procedure involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent. orientjchem.org

Table 4: Synthesis and Reaction of Weinreb Amides

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Synthesis | Carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, coupling agent orientjchem.org | N-methoxy-N-methylamide (Weinreb amide) | Versatile method for preparing the amide intermediate orientjchem.org |

| Acylation | Weinreb amide, Organolithium or Grignard reagent tcichemicals.comrsc.org | Ketone | Formation of a stable chelated intermediate prevents over-addition rsc.org |

The introduction of a hydroxyl group onto this compound analogues can significantly impact their biological activity and metabolic profile. Research in this area has explored the metabolic conversion of N-methylbenzamides. In vitro studies have shown that this compound can be metabolized to N-(hydroxymethyl)benzamide. nih.gov Similarly, N,N-dimethylbenzamide is converted to N-(hydroxymethyl)-N-methylbenzamide. nih.gov The stability of these N-hydroxymethyl compounds can be influenced by substitution on the nitrogen atom. nih.gov While these findings are from metabolic studies, they provide insight into potential hydroxylation pathways and the stability of the resulting products. The generation of N-(hydroxymethyl)benzamide is also implicated in the formation of N-formylbenzamide as a metabolite of this compound. nih.gov

Detailed Investigations of N Methylbenzamide Reaction Mechanisms

Mechanistic Elucidation of N-Methylbenzamide Transformations

Studies on the acid-catalyzed hydrolysis of this compound have been conducted across various acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to understand the influence of the reaction medium. rsc.org The mechanism proceeds through a rate-limiting step that involves a positively charged transition state. nih.gov The formation of the tetrahedral intermediate, a species where the carbonyl carbon shifts from sp² to sp³ hybridization, is a crucial step in this pathway. semanticscholar.org The collapse of this intermediate can proceed via two main pathways: the cleavage of the C-N bond to yield benzoic acid and methylamine, or the elimination of a water molecule to revert to the starting material. The specific pathway is influenced by stereoelectronic effects and the protonation state of the leaving groups. semanticscholar.org

The rate of hydrolysis is dependent on the acidity of the solution. rsc.org The reaction is consistent with a mechanism involving a tetrahedral intermediate, whose formation is facilitated by the initial protonation of the amide. nih.gov The conformation of this tetrahedral intermediate plays a significant role in determining the reaction products and their stereochemistry. semanticscholar.org

The reaction of this compound with halogenating agents, such as chlorine, has been investigated to determine its kinetics and mechanism. These reactions are significant for understanding the fate of amide-containing compounds in chlorination processes used for water treatment. nih.gov The halogenation of this compound leads to the formation of N-chloro-N-methylbenzamide.

Kinetic studies show that the chlorination of this compound follows second-order kinetics, being first-order with respect to both the amide and the active chlorine species. nih.gov The dominant reactive chlorine species in these reactions is often hypochlorite (⁻OCl). nih.gov The reaction rates are influenced by factors such as pH and the electron-donating or withdrawing nature of substituents on the amide structure. nih.gov Generally, substituents that increase the electron density on the amide nitrogen can affect the reaction rate. nih.gov

The proposed mechanism involves the nucleophilic attack of the amide nitrogen on the chlorine atom of the hypochlorite ion. This leads to the formation of an N-chloroamide product and a hydroxide ion. The activation energies for the chlorination of various amides, including this compound, have been determined to be in the range of 62-88 kJ/mol. nih.gov

| Amide | Apparent Second-Order Rate Constant (kapp, M-1s-1) | Species-Specific Rate Constant with ⁻OCl (k⁻OCl, M-1s-1) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| This compound | Data Not Specifically Isolated in Source | Data within the range of 7.3 × 10-3 - 2.3 | Data within the range of 62 - 88 |

| General Range for 7 Amides | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |

Note: The provided source gives a range for seven amides studied, including this compound, rather than specific values for each. nih.gov

Transition Metal-Catalyzed Reaction Mechanisms

Ruthenium complexes are effective catalysts for the activation of otherwise inert C-H bonds, enabling the formation of new carbon-carbon (C-C) bonds. dntb.gov.uaresearchgate.net In the context of this compound, the amide group serves as an effective directing group, guiding the ruthenium catalyst to selectively activate an ortho C-H bond on the benzene (B151609) ring. researchgate.net

Following C-H activation, the unsaturated partner (e.g., an alkene or alkyne) coordinates to the ruthenium center and inserts into the Ru-C bond. rsc.orgnih.gov This migratory insertion step forms a new C-C bond and expands the ruthenacycle. The final steps of the catalytic cycle involve reductive elimination or another protonolysis step to release the final product and regenerate the active ruthenium catalyst, allowing it to re-enter the cycle. researchgate.netresearchgate.net

| Stage | Description |

|---|---|

| Catalyst Activation | A pre-catalyst is converted into the active catalytic species. |

| C-H Activation | The amide-directed ortho C-H bond of this compound is cleaved, forming a ruthenacycle intermediate (e.g., INT1). researchgate.net |

| Alkyne/Alkene Insertion | The coupling partner inserts into the Ruthenium-Carbon bond. This is often preceded by coordination to the metal center. rsc.orgnih.gov |

| Reductive Elimination/Protonolysis | The functionalized product is released from the metal center. |

| Catalyst Regeneration | The active catalyst is regenerated to begin a new cycle. researchgate.net |

Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but important transformation. Metal catalysts can facilitate this process by providing a lower energy reaction pathway. nih.gov Understanding the intrinsic reaction coordinate (IRC) and the structure of transition states is key to explaining how these catalysts function.

For a metal-catalyzed transamidation involving an amide like this compound, the mechanism often begins with the reaction of the amide with the metal pre-catalyst to form a metal-amidate complex. nih.gov This complex then reacts with the incoming amine to generate an adduct. A crucial step in the catalytic cycle is the intramolecular nucleophilic attack of the coordinated amido-ligand onto the carbonyl carbon of the amide. This forms a metallacycle tetrahedral intermediate. nih.gov

The transition state for this step is a highly organized structure where the metal plays a bifunctional role, activating both the amide and the nucleophilic amine. nih.gov Computational studies can map the energy profile of this entire process, identifying the transition states (energy maxima) and intermediates (energy minima) along the reaction coordinate. The breakdown of the metallacycle intermediate, often promoted by another molecule of the amine, leads to the formation of the new amide and regenerates the catalyst. nih.gov

Metal-ligand cooperation (MLC) is a concept in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of a reaction. nih.govelsevierpure.comwikipedia.org This contrasts with classical transition metal catalysis where all key transformations occur at the metal center. elsevierpure.com MLC can manifest in several ways, including the ligand acting as a Lewis base to deprotonate a substrate, or through aromatization/dearomatization events that provide a low-energy pathway for bond activation. wikipedia.orgiitm.ac.in

In catalytic cycles involving this compound, such as ruthenium-catalyzed C-H activation, MLC can play a crucial role. For example, a ligand bound to the ruthenium center may possess a basic site that assists in the initial C-H bond cleavage by accepting the proton. This avoids the need for an external base and can significantly lower the activation energy of the C-H activation step.

The ligand's participation can also be seen in hydrogenation or dehydrogenation reactions, where a ligand might accept or donate a proton and an electron pair in concert with the metal center. wikipedia.org By involving the ligand directly in the transformation, MLC provides an additional level of control and efficiency in the catalytic cycle, enabling reactions that might be difficult to achieve through the metal center alone. nih.goviitm.ac.in

Other Fundamental Reactivity Studies

Oxidation and Reduction Reaction Pathways

This compound can undergo both oxidation and reduction reactions targeting different parts of the molecule, primarily the N-methyl group and the carbonyl group.

Oxidation Pathways: The oxidation of this compound can proceed via metabolic pathways, leading to the formation of hydroxylated and subsequently demethylated products. A primary metabolic route involves the oxidation of the N-methyl group to produce N-(hydroxymethyl)-benzamide. This intermediate can be further oxidized, likely through an unstable aldehyde intermediate, to yield N-formylbenzamide. This process represents a formal oxidative N-demethylation.

Additionally, this compound itself can be formed through the oxidation of related compounds. For instance, the in vitro oxidation of N-methylthiobenzamide, catalyzed by enzymes such as cytochromes P-450 and FAD-containing monooxygenase, yields this compound as a minor product alongside the major S-oxide metabolite.

Reduction Pathways: The most significant reduction pathway for this compound involves the conversion of the amide functionality to an amine. The carbonyl group of the amide is reduced to a methylene group (CH₂) to yield N-methylbenzylamine. This transformation is a standard reaction in organic synthesis and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Flammable gases can also be generated when amides react with strong reducing agents.

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Major Product(s) |

| Oxidation | This compound | Metabolic enzymes (in vivo/in vitro) | N-(hydroxymethyl)-benzamide, N-Formylbenzamide |

| Reduction | This compound | Strong reducing agents (e.g., LiAlH₄) | N-methylbenzylamine |

Nucleophilic Substitution Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. However, amides are generally the least reactive of the carboxylic acid derivatives towards this type of reaction due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

The general mechanism involves a two-step process:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. In the case of this compound, the leaving group would be the methylamide anion (CH₃NH⁻), which is a relatively poor leaving group, hence the lower reactivity.

Reactions with Organolithium Reagents: A notable example of nucleophilic substitution with this compound involves the use of strong nucleophiles like organolithium reagents (e.g., n-Butyllithium, n-BuLi). These reagents are powerful enough to add to the amide carbonyl. The reaction of this compound with an organolithium reagent can lead to the formation of a ketone after an aqueous workup. The initial tetrahedral intermediate is stable until the addition of acid.

Hydrolysis: Hydrolysis is another key nucleophilic substitution reaction, where water or a hydroxide ion acts as the nucleophile. Under acidic or basic conditions, this compound can be hydrolyzed to break the amide bond. This reaction yields benzoic acid and methylamine.

| Reaction Type | Nucleophile | Key Reagents/Conditions | Major Product(s) |

| Ketone Synthesis | Organolithium (R-Li) | 1. R-Li (e.g., n-BuLi) 2. H₃O⁺ workup | Ketone (R-CO-Ph), Methylamine |

| Hydrolysis | H₂O / OH⁻ | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Benzoic acid, Methylamine |

Reactions with Cyclopropenones

A sophisticated and mechanistically complex reaction of this compound involves its rhodium(III)-catalyzed cascade reaction with diphenylcyclopropenone. acs.orgacs.org This process occurs at elevated temperatures (e.g., 110 °C) and results in the formation of complex cyclopentene spiroisoindolinone structures, with water as the only byproduct. acs.orgresearchgate.net

A computational study using density functional theory (DFT) has elucidated the intricate mechanism of this transformation. acs.orgacs.org Key findings from the study include:

The reaction is initiated by the C–H activation of the N-methyl group of this compound, which is coordinated to the Rh(III) catalyst. acs.org This step is favored over the direct ring-opening of the cyclopropenone. acs.orgacs.org

A second molecule of this compound acts as a proton shuttle, assisting in hydrogen transfer steps throughout the catalytic cycle. acs.orgfigshare.com

Following C-H activation, the cyclopropenone coordinates to the metal center, its three-membered ring opens, and the first carbon-carbon bond is formed. acs.orgfigshare.com

Subsequent steps involve proton transfer from the amide N-H group to a vinyl group to enable the formation of a crucial carbon-nitrogen bond. acs.orgfigshare.com

The final stages of the cascade involve an intramolecular Friedel-Crafts alkylation to form the second C-C bond, followed by the release of the spirocyclic product and regeneration of the Rh(III) catalyst. acs.orgfigshare.com

The highest energy barrier in the reaction pathway corresponds to the protonation of a vinylic group during the formation of the first C-C bond. acs.orgfigshare.com

| Reactants | Catalyst/Conditions | Product(s) | Mechanistic Features |

| This compound, Diphenylcyclopropenone | Cp*Rh(III), 110 °C | Cyclopentene spiroisoindolinone, Water | C-H activation, C-C/C-N bond formation, Intramolecular Friedel-Crafts |

Computational and Spectroscopic Characterization of N Methylbenzamide

Electronic Structure and Conformational Dynamics Studies

Understanding the electronic structure and conformational dynamics of N-methylbenzamide is essential for predicting its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are widely employed to explore the potential energy surfaces and identify stable conformers and transition states.

Conformational Preferences and Dihedral Angle Analysis

The conformational preferences of this compound are dictated by the interplay of steric and electronic factors, leading to preferred orientations of the amide group relative to the phenyl ring. Computational studies consistently predict that the phenyl ring is rotated out of the plane of the amide group in the minimum energy conformation. acs.org The degree of this rotation can be quantified by the C1-C2-C3-O4 dihedral angle (Φ). Calculations at various levels of theory, including SVWN/DZVP2/A2, BLYP/DZVP2/A2, and MP2/DZP, predict dihedral angles ranging from 16.3° to 28.6°. acs.org The deviation from planarity is attributed to steric repulsion between the ortho hydrogen atoms of the arene ring and the N-H and O atoms of the amide group. acs.org For instance, in the MP2/DZP optimized structure, the N-H···Harene distance is 2.256 Å and the O···Harene distance is 2.590 Å, suggesting the presence of C-H···O hydrogen bonds. acs.org These calculated geometries show good agreement with experimental crystal structure data. acs.orgacs.org

The N-methyl group in this compound is generally found to be coplanar with the carbonyl group in calculated geometries. nih.gov Analysis using Lanthanide-Induced-Shift (LIS) NMR in conjunction with ab initio calculations also supports specific conformational preferences, with good agreement found for RHF geometries where the CO/phenyl torsional angle (ω) is approximately 25°. nih.govresearchgate.net

Here is a table summarizing some calculated dihedral angles:

| Level of Theory | C1-C2-C3-O4 Dihedral Angle (Φ) |

| SVWN/DZVP2/A2 | 16.3° |

| BLYP/DZVP2/A2 | 28.6° |

| MP2/DZP | 28.3° |

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, determining energy barriers, and characterizing transient intermediates involved in the reactions of this compound.

Applications of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) is widely applied to study the reaction mechanisms involving this compound. DFT calculations can provide insights into the energetics of different reaction pathways, identify transition states, and characterize intermediates. For example, DFT has been used to investigate the ruthenium-catalyzed this compound-directed 1,4-addition of the ortho C-H bond to maleimide (B117702). rsc.orgresearchgate.netorcid.orgresearchgate.net These studies determined that the catalytic cycle involves C-H activation, maleimide insertion, and protonation steps. rsc.org DFT calculations confirmed the role of hydrogen bonding interactions, such as N-H···F, in stabilizing transition states. rsc.org The activation free-energy barrier for the turnover frequency-determining step in this reaction was calculated to be 28.2 kcal mol⁻¹ at 373 K. rsc.org DFT studies have also been employed to investigate other reactions involving this compound derivatives, such as the palladium-catalyzed C-H bond halogenation of benzoxazinone (B8607429) derivatives, where this compound might serve as a related model or reactant. researchgate.net

Møller–Plesset Perturbation Theory (MP2) in Conformational Analysis

Second-order Møller–Plesset perturbation theory (MP2) is another ab initio method used in the conformational analysis of molecules like this compound, often providing a more accurate description of electron correlation effects compared to some DFT functionals. MP2 calculations have been specifically utilized to study the rotational potential energy surface of the C(sp2)-C(aryl) bond in this compound. acs.orgacs.orgresearchgate.netosti.gov As mentioned earlier, MP2 calculations, particularly with larger basis sets like aug-cc-pVTZ, have provided detailed energy profiles and barrier heights for the rotation, showing good agreement with experimental structural data. acs.orgacs.orgosti.gov MP2 calculations can complement DFT studies by offering a different theoretical approach to validate conformational preferences and energy barriers.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides valuable information about the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting ability. dergipark.org.trmdpi.comajrconline.orgresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net

While specific HOMO-LUMO energy values for this compound itself were not directly found in the search results, studies on related benzamide (B126) derivatives and other organic molecules demonstrate the application of DFT for calculating these orbital energies. dergipark.org.trmdpi.comajrconline.orgresearchgate.net For instance, DFT calculations have been used to determine HOMO and LUMO energies and visualize their spatial distribution in benzamide and other related aromatic systems. dergipark.org.trresearchgate.net These calculations help in understanding charge transfer within the molecule and predicting potential sites for electrophilic and nucleophilic attack. mdpi.comajrconline.org Applying similar DFT methodologies to this compound would provide its specific HOMO and LUMO energy levels and the energy gap, offering insights into its electronic transitions and participation in chemical reactions.

Here is a table illustrating typical applications of computational methods in studying this compound:

| Computational Method | Applications |

| DFT | Reaction mechanism studies, transition state characterization, HOMO-LUMO analysis |

| MP2 | Conformational analysis, rotational barrier calculations |

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods play a crucial role in confirming the structure of this compound and understanding its behavior in chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary information for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and monitoring chemical reactions in situ. Both 1H and 13C NMR spectroscopy have been used to characterize this compound. rsc.org, rsc.org The chemical shifts and splitting patterns observed in NMR spectra provide detailed information about the different hydrogen and carbon environments within the molecule, confirming its identity and purity. rsc.org, rsc.org NMR spectroscopy can also be employed to monitor the progress of reactions involving this compound by observing the disappearance of reactant signals and the appearance of product signals over time. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is widely used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. schoolwires.net For amides like this compound, key absorption bands in the IR spectrum correspond to the stretching vibrations of the carbonyl (C=O) and N-H bonds. egyankosh.ac.in The carbonyl stretching frequency in secondary amides typically appears in the range of 1630-1670 cm-1, while the N-H stretching absorption is observed between 3200-3400 cm-1. egyankosh.ac.in Secondary amides show a single N-H stretching absorption in this region. egyankosh.ac.in, masterorganicchemistry.com These characteristic bands in the IR spectrum of this compound confirm the presence of the methyl-substituted amide functional group. egyankosh.ac.in

Here is a summary of characteristic IR absorption ranges for amides:

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Secondary) | Stretching | 3200-3400 |

Mass Spectrometry for Product Identification and Mechanism Support

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification and structural elucidation. researchgate.net High-resolution mass spectrometry can accurately determine the elemental composition of a compound. researchgate.net In the context of reactions involving this compound, mass spectrometry can be used to identify reaction products by their molecular ions and characteristic fragments. acs.org, nih.gov Tandem mass spectrometry experiments, such as collision-activated dissociation (CAD), can provide further structural information by breaking down ions into smaller fragments, aiding in the confirmation of proposed product structures and supporting mechanistic investigations. acs.org, nih.gov For example, mass spectrometry has been used to detect and characterize intermediates formed during the oxidation of related compounds, including a species identified as 2-(dihydroxy(oxo)-λ6-sulfaneyl)-N-methylbenzamide. acs.org, nih.gov

Molecular Modeling and Force Field Parameterization for this compound Systems

Computational methods, including molecular modeling and force field parameterization, are valuable for understanding the conformational preferences and interactions of this compound. These techniques can complement experimental data and provide insights into molecular behavior at an atomic level.

Development and Validation of Force Field Parameters (e.g., MM3)

Molecular mechanics force fields, such as MM3, require specific parameters to accurately describe the potential energy of a molecule based on its atomic structure. acs.org, pnnl.gov Developing and validating force field parameters for this compound and related benzamide derivatives is crucial for performing reliable simulations. acs.org, researchgate.net This process often involves fitting parameters to experimental data, such as crystal structures, and to results from high-level electronic structure calculations. acs.org, pnnl.gov Studies have reported the assignment of MM3 force field parameters for this compound to enable calculations on this compound and other benzamide derivatives. acs.org, researchgate.net These parameters are developed to reproduce structural features and potential energy surfaces, such as the barrier to rotation about the C(sp2)-C(aryl) bond. acs.org, researchgate.net

Computational Approaches to Protein-Ligand Interactions (e.g., MbtI)

Computational approaches, including docking and molecular dynamics simulations, are used to study the interactions between small molecules like this compound or its derivatives and biological targets, such as proteins. nih.gov, nih.gov These methods can predict binding modes, estimate binding affinities, and provide insights into the molecular basis of recognition. nih.gov, nih.gov The enzyme MbtI (Mycobacterium tuberculosis salicylate (B1505791) synthase) has been identified as a potential target for antitubercular drugs. nih.gov, nih.gov Computational studies, including docking and molecular dynamics simulations, have been employed to investigate the binding of potential inhibitors to the MbtI active site. nih.gov, acs.org, nih.gov While this compound itself may not be a direct ligand discussed in all MbtI studies, derivatives and related benzamide-containing compounds have been explored computationally to understand key protein-ligand interactions within the MbtI catalytic site. nih.gov, acs.org These studies aim to uncover the molecular interactions that govern binding affinity and inform the design of improved inhibitors. nih.gov, acs.org

Thermodynamic Characterization of this compound Phase Behavior

The thermodynamic characterization of this compound (C8H9NO) provides crucial insights into its physical state transitions and energy landscapes. This compound exists as a solid at room temperature, typically appearing as white to pale cream crystals or powder thermofisher.comchembk.comtcichemicals.com.

Key thermodynamic properties, including melting point, boiling point, and enthalpies of phase transitions, have been experimentally determined and computationally estimated for this compound. The melting point of this compound is reported to be in the range of 76-80 °C tcichemicals.comchemsynthesis.comsigmaaldrich.com, with some sources citing a specific range of 76-78 °C chembk.comsigmaaldrich.comchemicalbook.com. Another source indicates a melting point range of 77.0-83.0 °C thermofisher.com. The boiling point is reported as 167 °C at 11 mmHg chembk.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com.

Studies employing static methods have been utilized to measure the vapor pressures of both crystalline and liquid phases of this compound across specific temperature ranges. For the crystalline phase, measurements were conducted in the range of 322.9 to 388.4 K. acs.org. These experimental vapor pressure data are fundamental for deriving standard molar Gibbs energies and enthalpies of sublimation and vaporization at a reference temperature of 298.15 K acs.org. Differential scanning calorimetry (DSC) has also been employed to determine the temperatures and molar enthalpies of fusion, providing a basis for comparison with values derived from vapor pressure measurements acs.org.

The enthalpy of the hydrogen bond in this compound has been estimated based on vapor pressure studies. For this compound, which possesses one hydrogen bond per molecule, an estimated value of 16.7 kJ·mol⁻¹ for the enthalpy of the hydrogen bond has been reported acs.org. This is in comparison to benzamide, which has two different NH···O bonds per molecule with a mean enthalpy of 18.2 kJ·mol⁻¹ acs.org.

Computational approaches, such as electronic structure theory methods, have been applied to study the conformational aspects and potential energy surfaces related to bond rotations in this compound. These studies can provide theoretical support and complementary data to experimental thermodynamic characterization acs.org. Fully optimized geometries from these calculations have shown good agreement with available crystal structure data, and the calculated potential energy surfaces are consistent with experimental dihedral angle distributions acs.org.

While detailed studies on the polymorphism of this compound itself are not extensively highlighted in the search results, research on related benzamide derivatives indicates the potential for polymorphism within this class of compounds acs.orgwipo.int. Crystal structure analysis of related substituted benzamides, such as 4-hydroxy-N-methylbenzamide, reveals details about molecular packing and intermolecular interactions like hydrogen bonds (O-H···O and C-H···N) that contribute to crystal stability and could be relevant to understanding the solid-state behavior of this compound researchgate.netnih.govresearchgate.net.

The solubility of this compound in water is reported as insoluble chembk.comchemicalbook.com. It is soluble in ethanol (B145695) sigmaaldrich.comsigmaaldrich.com.

The following table summarizes some of the key thermodynamic properties reported for this compound:

| Property | Value | Conditions | Source |

| Melting Point | 76-80 °C | Literature | tcichemicals.comchemsynthesis.com |

| 76-78 °C | Literature | chembk.comsigmaaldrich.comchemicalbook.com | |

| 77.0-83.0 °C | Clear melt | thermofisher.com | |

| Boiling Point | 167 °C | 11 mmHg | chembk.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble | Water | chembk.comchemicalbook.com |

| Soluble (50 mg/mL, clear, yellow-green) | Ethanol | sigmaaldrich.comsigmaaldrich.com | |

| Hydrogen Bond Enthalpy (estimated) | 16.7 kJ·mol⁻¹ | Per molecule | acs.org |

Advanced Applications of N Methylbenzamide in Synthetic Chemistry and Materials Science

N-Methylbenzamide as a Versatile Reagent and Catalyst Adjunct

In the realm of organic synthesis, this compound is valued for its ability to facilitate key chemical transformations, contributing to higher efficiency and yields in various reactions. chemicalbook.com Its distinct structure and reactivity profile make it a valuable tool for chemists in both laboratory and industrial settings. chemicalbook.com

Facilitation of Condensation and Acylation Processes

This compound is utilized as a reagent in a variety of synthetic processes, where its chemical properties are leveraged to facilitate the formation of complex organic molecules through condensation and acylation reactions. chemicalbook.com While detailed mechanistic studies on this compound's specific role in these reactions are specialized, its utility is recognized in promoting these transformations. chemicalbook.com The principles of such reactions can be understood from similar processes, like the acid-catalyzed condensation of the related compound benzamide (B126) with glyoxal, which involves the formation of several intermediate and final products. nih.govresearchgate.netmdpi.com As a reagent, this compound's effectiveness can lead to more efficient synthesis and higher product yields. chemicalbook.com

Role in the Preparation of Amides and Esters

The compound serves as a key component in the synthesis of other amides and esters. chemicalbook.com For instance, the preparation of N,N-diethyl-3-methylbenzamide can be achieved through the reaction of m-methyl benzoyl chloride with diethylamine, a process analogous to transformations involving benzamide derivatives. google.com Furthermore, this compound can be chemically converted to esters like methyl benzoate, a transformation that typically involves hydrolysis of the amide followed by esterification. pearson.com An improved industrial process for producing this compound itself involves the reaction of methyl benzoate with an over-stoichiometric amount of methylamine in the presence of methanol (B129727), which can be run efficiently at temperatures between 80 and 100°C. google.com This high-purity product can then be used directly in subsequent reactions. google.com

Integration in Polymer Science and Material Development

In materials science, this compound is incorporated into the development and modification of polymers to create high-performance materials suitable for advanced applications in industries such as automotive and aerospace. chemicalbook.com

Enhancement of Material Performance Characteristics (e.g., Thermal Stability, Flexibility)

The chemical structure of this compound can be harnessed to enhance the physical properties of polymeric materials. chemicalbook.com Its incorporation into polymer matrices can improve key performance characteristics, including thermal stability, flexibility, and chemical resistance. chemicalbook.com The introduction of specific functional groups, such as the N-phenyl group in poly(benzimidazole imide)s, has been shown to improve flexibility while maintaining extremely high glass transition temperatures (Tg > 450 °C) and thermal stability (5% weight loss values of 551–554 °C). nih.gov While not directly involving this compound, this research illustrates the principle of how modifying amide linkages can significantly impact polymer properties. Similarly, blending polymers like poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide) with other materials can alter and improve their thermal decomposition characteristics. mdpi.com

Utilization as Non-Polymerizable Catalytic Adjuncts (NPCA) in Ring-Opening Polymerization

A significant application of this compound is its use as a non-polymerizable catalytic adjunct (NPCA) in the ring-opening polymerization (ROP) of lactide. researchgate.net In conjunction with a catalyst like ferrous acetate (Fe(OAc)2), this compound enables the polymerization to proceed under mild conditions, at temperatures as low as 105°C. researchgate.net This method achieves high conversion (up to 99 mol%) and yield (up to 88 mol%) of the resulting polylactide. researchgate.net A key advantage of using this compound as an NPCA at lower temperatures (≤ 145°C) is the prevention of racemization, leading to a well-defined polymer structure with low polydispersity (≤ 1.1). researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Catalyst System | Fe(OAc)₂ with this compound (NPCA) | researchgate.net |

| Reaction Type | Ring-Opening Polymerization (ROP) of lactide | researchgate.net |

| Minimum Temperature | 105°C | researchgate.net |

| Maximum Conversion | Up to 99 mol% | researchgate.net |

| Maximum Yield | Up to 88 mol% | researchgate.net |

| Polydispersity Index (PDI) | ≤ 1.1 | researchgate.net |

| Racemization | None observed at temperatures ≤ 145°C | researchgate.net |

This compound as a High-Purity Solvent in Analytical and Synthetic Chemistry

This compound is also recognized for its role as a high-purity solvent. chemicalbook.com Its ability to dissolve a wide array of organic compounds makes it an excellent medium for conducting chemical reactions and processes. chemicalbook.com As a polar molecule, this compound is soluble in common polar solvents such as water, methanol, and ethanol (B145695), while showing lesser solubility in nonpolar solvents like hexane. solubilityofthings.com This solubility profile makes it a versatile choice in organic synthesis. solubilityofthings.com In the field of analytical chemistry, it is employed as a solvent in techniques like spectroscopy and chromatography, where it provides a stable medium for the analysis of complex chemical mixtures. chemicalbook.com

| Solvent Type | Solubility | Example Solvents | Reference |

|---|---|---|---|

| Polar | Soluble | Water, Methanol, Ethanol | solubilityofthings.com |

| Nonpolar | Lesser Solubility | Hexane, Benzene (B151609) | solubilityofthings.com |

Industrial and Laboratory Utility in Advanced Chemical Processes

This compound (NMB) is a versatile organic compound that serves multiple functions in advanced chemical processes across various industries. Its utility stems from its unique chemical structure, which allows it to act as a valuable intermediate, a catalyst, a polymer modifier, and a specialized solvent. These roles are critical in the synthesis of pharmaceuticals, the development of high-performance materials, and in analytical chemistry.

In industrial and laboratory settings, this compound is instrumental as a precursor in multi-step organic syntheses. It is a key building block in the production of a range of bioactive molecules and complex chemical structures. Its effectiveness in facilitating reactions such as condensations and acylations often leads to improved yields and more efficient synthetic routes, making it a valuable asset in both research and manufacturing environments. chemicalbook.com

Versatility as a Chemical Intermediate

This compound is a pivotal intermediate in the synthesis of numerous organic compounds, particularly within the pharmaceutical sector. Its structure is readily modified, making it a versatile precursor for a variety of active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs. chemicalbook.com The compound's role as a foundational molecule allows for the construction of more complex derivatives with specific therapeutic properties.

Research has demonstrated the use of this compound and its derivatives in the creation of targeted therapies. For instance, it forms the backbone of novel 4-methylbenzamide derivatives containing 2,6-substituted purines, which have been investigated as potential protein kinase inhibitors for cancer treatment. nih.gov In these syntheses, the this compound core acts as a flexible linker between different pharmacophoric groups. nih.gov Furthermore, it is a documented intermediate in the synthesis of Enzalutamide, an androgen receptor inhibitor used in prostate cancer therapy. google.com The ability to undergo further chemical transformations makes this compound a valuable component in the medicinal chemist's toolbox for developing new therapeutic agents. nih.gov

| Target Molecule Class | Specific Intermediate | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinase Inhibitors | 4-(Bromomethyl)-N-(3-(trifluoromethyl)phenyl)benzamide | Oncology | nih.gov |

| Androgen Receptor Inhibitors | 4-bromo-2-fluoro-N-methyl benzamide | Oncology | google.com |

| Histone Deacetylase (HDAC) Inhibitors | N-Substituted Benzamide Derivatives | Oncology | nih.gov |

Role in Polymer and Materials Science

In the field of materials science, this compound is utilized in the development and modification of polymers and resins. chemicalbook.com Its incorporation into polymer structures can significantly enhance the material's physical properties. Attributes such as thermal stability, flexibility, and resistance to chemical degradation can be improved, leading to high-performance materials suitable for demanding applications. chemicalbook.com These advanced materials are employed in sectors such as automotive, aerospace, and electronics, where durability and resilience are paramount. chemicalbook.com The addition of the this compound moiety can impart desirable characteristics that cater to the specific needs of these advanced applications. chemicalbook.com

| Polymer System | Property Enhanced | Industrial Application | Reference |

|---|---|---|---|

| Generic Polymer Resins | Thermal Stability | Aerospace, Automotive | chemicalbook.com |

| Generic Polymer Resins | Flexibility | Electronics | chemicalbook.com |

| Generic Polymer Resins | Chemical Resistance | Industrial Components | chemicalbook.com |

Applications as a Specialized Solvent

This compound also functions as a high-purity solvent in both synthetic and analytical chemistry. chemicalbook.com Its capacity to dissolve a broad spectrum of organic compounds makes it an excellent medium for facilitating chemical reactions. chemicalbook.com In the realm of analytical chemistry, it is employed as a solvent in spectroscopic and chromatographic techniques. chemicalbook.com Its stable and non-toxic nature under various conditions adds to its suitability for sensitive chemical analyses. chemicalbook.com For instance, in High-Performance Liquid Chromatography (HPLC), the selection of appropriate solvents is crucial for the separation of mixture components. While this compound can be analyzed using a mobile phase of acetonitrile and water, its properties also make it a candidate for use as a component in specialized solvent systems for the analysis of other compounds. chemicalbook.comsielc.com